Methylcardol triene

Description

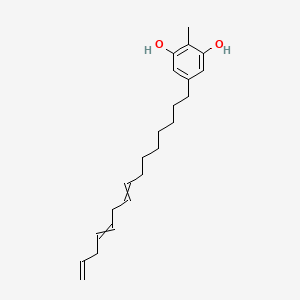

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-methyl-5-pentadeca-8,11,14-trienylbenzene-1,3-diol |

InChI |

InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3 |

InChI Key |

UKMBKJYRCZVQFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O |

Origin of Product |

United States |

I Will Now Construct the Outline.1. Methylcardol Triene: an Academic Research Compendium

Contextualization within Natural Phenolic Lipids and Cashew Nut Shell Liquid (CNSL) Chemistry

Significance of Bio-sourced Phenolic Compounds in Chemical Research

Bio-sourced phenolic compounds, a diverse group of natural products characterized by at least one phenol (B47542) functional group, are of significant interest in chemical research. cashew-machine.org Produced by plants and microorganisms, often in response to environmental stressors, these compounds are present in the human diet and traditional medicines. cashew-machine.org Their inherent biological activities and chemical reactivity make them valuable starting materials for the synthesis of a wide array of chemical products, including polymers, surfactants, and pharmaceuticals. The focus on renewable and sustainable resources has further amplified the importance of phenolic lipids derived from agro-industrial byproducts.

Phenolic lipids are a specific class of phenolic compounds that possess a long aliphatic chain, rendering them amphiphilic. This dual characteristic allows them to interact with biological membranes and influences their biological activity. Research has explored their potential as antioxidants, anti-inflammatory agents, and antimicrobial compounds. The structural diversity within this class, particularly in the length and degree of unsaturation of the alkyl chain, provides a rich platform for chemical modification and the development of novel functional molecules.

Overview of Cashew Nut Shell Liquid (CNSL) Composition and Importance in Academic Inquiry

Cashew Nut Shell Liquid (CNSL) is a viscous, dark reddish-brown liquid extracted from the honeycomb structure of the cashew nut shell, a byproduct of the cashew processing industry. kumarmetal.com It is a rich and inexpensive source of naturally occurring phenolic lipids. researchgate.net The exact composition of CNSL varies depending on the extraction method employed. researchgate.net

There are two primary types of CNSL:

Natural CNSL: Obtained through solvent extraction or cold pressing methods, it is primarily composed of anacardic acids (60-70%), cardol (15-20%), cardanol (B1251761) (around 10%), and a small percentage of 2-methylcardol. cashew-machine.orgresearchgate.net

Technical CNSL: Produced through heat extraction methods like roasting, which leads to the decarboxylation of anacardic acid. Consequently, technical CNSL is predominantly composed of cardanol (60-65%), with cardol (15-20%), polymeric material (10%), and trace amounts of 2-methylcardol. researchgate.net

Each of these phenolic components consists of a mixture of four derivatives with varying degrees of unsaturation in their C15 alkyl side chain: saturated, monoene, diene, and triene. tandfonline.com The unique chemical structure of these components, featuring a reactive phenolic hydroxyl group and an unsaturated alkyl chain, makes CNSL a versatile platform for a multitude of chemical reactions and a subject of extensive academic and industrial research.

Typical Phenolic Composition of Natural and Technical CNSL

| Component | Natural CNSL (%) | Technical CNSL (%) |

|---|---|---|

| Anacardic Acid | 60-70 | Trace |

| Cardanol | ~10 | 60-65 |

| Cardol | 15-20 | 15-20 |

| 2-Methylcardol | Trace amounts | |

| Polymeric Material | - | ~10 |

Data derived from multiple sources detailing the compositional differences between natural and technical grade Cashew Nut Shell Liquid. researchgate.netresearchgate.net

Positioning of Methylcardol Triene within the CNSL Component Landscape

This compound, scientifically known as 2-methyl-5-(8Z,11Z,14Z)-pentadecatrienyl-1,3-benzenediol, is a minor constituent of the 2-methylcardol fraction of CNSL. As with the other major phenolic lipids in CNSL, the 2-methylcardol component is a mixture of compounds with varying degrees of unsaturation in the C15 side chain. The "triene" designation indicates that the pentadecadienyl side chain of this specific molecule contains three double bonds.

While present in much smaller quantities than anacardic acid, cardanol, and cardol, the unique structure of this compound, featuring a resorcinol (B1680541) ring with a methyl substituent and a polyunsaturated alkyl chain, makes it a compound of academic interest for synthetic chemistry and biological activity studies. Its structural similarity to other bioactive phenolic lipids suggests potential for interesting chemical and pharmacological properties.

Historical Perspective on this compound Research Trajectories

The scientific investigation of Cashew Nut Shell Liquid dates back to the mid-19th century, with the first reported studies on its composition appearing as early as 1847. tandfonline.com For a significant period, research primarily focused on the major components of CNSL, namely anacardic acid, cardanol, and cardol, due to their abundance and immediate industrial applicability.

The identification and characterization of the minor components of CNSL, including 2-methylcardol, occurred much later as analytical techniques became more sophisticated. The presence of 2-methylcardol as a trace component was noted in various analyses of CNSL composition. However, for many years, it remained a relatively understudied component compared to its more abundant counterparts.

In recent decades, there has been a growing interest in the comprehensive characterization of all CNSL components, including the trace constituents. This has been driven by the pursuit of novel bioactive molecules and the need for a complete understanding of the chemical profile of this important bio-resource. Studies focusing on the antiplasmodial activity of CNSL components have specifically identified and evaluated 2-methylcardol triene, demonstrating its potential in this area. scienceopen.com This shift towards a more detailed investigation of minor components like this compound marks a new trajectory in CNSL research, moving beyond bulk industrial applications to explore the potential of each individual compound.

Scope and Research Objectives for Comprehensive Study of this compound

The comprehensive study of this compound encompasses several key research objectives, primarily centered around its isolation, chemical modification, and the exploration of its biological activities. The overarching goal is to unlock the potential of this minor but structurally unique component of CNSL.

Key Research Objectives:

Efficient Isolation and Purification: A primary objective is the development of efficient and scalable methods for the isolation and purification of this compound from CNSL. This is a critical step to enable detailed chemical and biological studies. Chromatographic techniques are often employed for the separation of CNSL components.

Synthesis of Novel Derivatives: A significant area of research involves the chemical modification of this compound to synthesize novel derivatives. The presence of two reactive hydroxyl groups on the phenolic ring and the double bonds in the alkyl side chain offer multiple sites for chemical transformation. Research in this area aims to create new molecules with enhanced or novel properties. For instance, it has been used as a starting material for the synthesis of mono- and bis-benzoxazines.

Exploration of Biocatalytic Modifications: There is a growing interest in the use of enzymes for the selective modification of natural products. A key research objective is to explore the potential of biocatalytic methods, such as lipase-catalyzed esterification, to modify this compound. This approach offers the advantages of mild reaction conditions and high selectivity, leading to the synthesis of novel esters with potentially enhanced bioactivities.

Investigation of Biological and Pharmacological Activities: A crucial aspect of the research is the systematic evaluation of the biological and pharmacological properties of both pure this compound and its synthetic derivatives. Based on the known activities of other CNSL components, research objectives include the investigation of its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Studies have already shown that it exhibits α-glucosidase inhibitory and schistosomicidal activities. researchgate.net

Research Findings on CNSL Components and Derivatives

| Compound/Derivative | Research Finding | Potential Application |

|---|---|---|

| This compound | Inhibits α-glucosidase. researchgate.net | Antidiabetic research |

| This compound | Schistosomicidal activity. researchgate.net | Antiparasitic drug development |

| CNSL Phenolic Derivatives | Synthesis of benzoxazines. | High-performance polymers |

| Enzymatically Modified Phenolic Lipids | Enhanced solubility and stability. | Food and cosmetic industries |

A summary of selected research findings on the components of Cashew Nut Shell Liquid and their derivatives, highlighting their potential applications.

Advanced Isolation Methodologies and Natural Occurrence Profiles of Methylcardol Triene

Optimized Extraction Techniques from Anacardium occidentale Components

Extraction of CNSL from cashew nut shells is the foundational step for isolating its components, including Methylcardol triene. Various methods are employed, each with its own efficiency and selectivity for different phenolic compounds ijipls.co.incirad.frijiert.orgresearchgate.netecronicon.net.

Solvent extraction is a widely used method for obtaining CNSL. The choice of solvent significantly impacts the yield and the composition of the extracted liquid, influencing the relative proportions of anacardic acids, cardols, and cardanols ijipls.co.incirad.frijiert.orgresearchgate.netecronicon.net.

Hexane (B92381): Hexane is frequently used as a solvent for extracting CNSL, often yielding around 14% gavinpublishers.com. Studies have shown that hexane extraction can yield CNSL with a significant anacardic acid content cirad.frijiert.org.

Methanol (B129727) and Ethanol (B145695): Polar solvents like methanol and ethanol have also been employed. Methanol extraction has been reported to yield CNSL with a high anacardic acid content (45.2%), while ethanol extraction has shown comparable yields ijiert.org. Water-methanol mixtures have also demonstrated high extraction yields, sometimes approaching those achieved with organic solvents cirad.fr.

Ethyl Acetate (B1210297): Ethyl acetate has been used in solvent extraction processes, with combined organic layers being washed, dried, and concentrated to yield anacardic acid mixtures jsta.cl.

The selectivity of these solvents is crucial. For instance, while hexane is effective for extracting the lipid-soluble components, polar solvents might interact differently with the phenolic structures, potentially influencing the recovery of specific compounds like this compound. Research indicates that the composition of CNSL can vary, with solvent-extracted CNSL typically containing 60-65% anacardic acid, 15-20% cardol, and 10% cardanol (B1251761) ijipls.co.inresearchgate.net.

Cold pressing, or mechanical extraction, is another method to obtain CNSL. This approach is considered more sustainable as it often avoids the use of organic solvents, although it may yield slightly lower quantities or different compositions compared to solvent extraction ecronicon.neticm.edu.plresearchgate.net. The CNSL obtained via cold pressing is termed "natural CNSL" and is characterized by a higher concentration of anacardic acids ijipls.co.inicm.edu.pl. Sustainable approaches also focus on solvent recovery and reuse, as demonstrated in gram-scale purification of cardanol components, where solvent recovery reached up to 82% mdpi.com.

Chromatographic Purification Strategies for High-Purity this compound

Once CNSL is extracted, chromatographic techniques are essential for isolating and purifying individual components like this compound from the complex mixture. These methods leverage differences in polarity, adsorption, and affinity to achieve separation mdpi.comgavinpublishers.commdpi.comtandfonline.comembrapa.brresearchgate.netacs.orgresearchgate.netchromtech.comrochester.educhromatographyonline.comnih.govtandfonline.com.

Column chromatography, particularly flash column chromatography, is a workhorse for purifying natural products and organic compounds on a preparative scale chromtech.comrochester.educhromatographyonline.com. Gravity column chromatography, while slower, is also utilized gavinpublishers.com.

Silica (B1680970) Gel Column Chromatography: This is a common method where silica gel serves as the stationary phase. Elution is performed using solvent systems, often mixtures of non-polar solvents (like hexane or petroleum ether) and more polar solvents (like ethyl acetate or dichloromethane), sometimes with the addition of a small percentage of acetic acid or an organic base like triethylamine (B128534) to improve separation or protect acid-sensitive compounds mdpi.comgavinpublishers.comjsta.clacs.orgrochester.edu. For instance, a two-step column chromatography using silica gel has been employed to separate cardanol, cardol, and anacardic acid jsta.clresearchgate.net. A method utilizing silica gel impregnated with silver nitrate (B79036) has also been used for the separation of unsaturated anacardic acids researchgate.net.

Flash Chromatography: This technique uses pressurized gas (air or nitrogen) to force the solvent through the column, significantly increasing the speed and efficiency compared to gravity-fed systems chromtech.comchromatographyonline.com. It is suitable for separating compounds in the milligram to gram range and is widely used in organic synthesis and natural product isolation chromtech.comrochester.edu. Preparative flash chromatography systems often employ pre-packed cartridges for convenience and reproducibility chromatographyonline.com.

HPLC is a powerful technique for both the quantitative analysis and preparative isolation of compounds due to its high resolution and sensitivity gavinpublishers.commdpi.comtandfonline.comembrapa.brresearchgate.netresearchgate.net.

Reversed-Phase HPLC: This is a common mode used for separating anacardic acids and related compounds from CNSL. Typically, a C18 column is used with a mobile phase consisting of methanol and water, often acidified with acetic acid mdpi.comtandfonline.comembrapa.brresearchgate.net. Preparative HPLC allows for the isolation of specific anacardic acid components, such as monoene, diene, and triene forms, with high purity mdpi.comembrapa.brresearchgate.netresearchgate.net. For example, a preparative HPLC method using a C18 column with a methanol-water-acetic acid mobile phase has been developed to isolate anacardic acids with purities exceeding 90% embrapa.br. The loading capacity of the column and solvent system are optimized for efficient separation embrapa.br.

TLC is an indispensable tool for monitoring the progress of extraction and chromatographic separation processes itwreagents.comaocs.orgrochester.edu. It allows researchers to quickly assess the composition of fractions, identify the presence of target compounds, and optimize solvent systems for column chromatography researchgate.netnih.govitwreagents.com.

Qualitative Analysis: TLC can be used to visualize the different phenolic components in CNSL, with spots typically visualized using iodine staining or other specific reagents mdpi.comresearchgate.netnih.gov. For instance, TLC has been used to identify spots corresponding to cardanol, cardol, and anacardic acid, noting that their polarities are often close, making separation challenging researchgate.net.

Process Monitoring: During column chromatography, TLC is used to analyze fractions, ensuring that the desired compound (like this compound) is being collected and that impurities are being separated nih.govitwreagents.com. It helps in determining the completion of reactions or the purity of isolated fractions before proceeding to more advanced purification steps or analytical characterization itwreagents.com.

Synthetic Pathways and Chemical Derivatization of Methylcardol Triene

Total Synthesis Approaches to Methylcardol Triene

A complete total synthesis of this compound has not been prominently reported. However, a plausible synthetic approach can be conceptualized by combining methods for the synthesis of 5-alkenylresorcinols with the stereoselective construction of the (8Z,11Z,14Z)-heptadeca-8,11,14-triene side chain.

A key disconnection would be between the resorcinol (B1680541) ring and the C17 side chain. The resorcinol moiety could be derived from 3,5-dimethoxybenzaldehyde. The triene side chain could be constructed and then coupled to the aromatic ring.

One potential strategy for the side chain synthesis involves a sequence of Grignard couplings and stereoselective hydrogenations. For instance, the synthesis of (8Z,11Z,14Z)-8,11,14-heptadecatrienal has been achieved using Grignard coupling reactions followed by catalytic hydrogenation with a Lindlar catalyst to establish the Z-alkene geometry.

The coupling of the side chain to the resorcinol ring could be accomplished via a Wittig reaction between a phosphonium (B103445) ylide derived from the C17 trienyl halide and a protected 3,5-dihydroxybenzaldehyde (B42069) or 3,5-dimethoxybenzaldehyde. Subsequent demethylation would yield the final this compound.

Regioselective and Stereoselective Functionalization of the Phenolic Core

The phenolic core of this compound, being structurally analogous to cardanol (B1251761), offers multiple sites for functionalization. The two hydroxyl groups and the activated aromatic ring are amenable to a variety of chemical modifications.

The phenolic hydroxyl groups of cardanol are readily derivatized through etherification and esterification reactions. These reactions can be applied to this compound to modify its physical and chemical properties.

Etherification: Ether derivatives of cardanol have been synthesized by reacting it with various alkyl halides in the presence of a base. For example, reaction with epichlorohydrin (B41342) in the presence of a base yields epoxy resins. ocl-journal.org Similarly, etherification with allyl halides can introduce new functionalities. ocl-journal.org

Esterification: Esterification of the hydroxyl groups can be achieved by reaction with acid chlorides or anhydrides in the presence of a base, or through Fischer esterification with carboxylic acids under acidic conditions. masterorganicchemistry.comyoutube.com These reactions can be used to introduce a wide range of functional groups.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Etherification | Alkyl halide, Base (e.g., KOH) | Alkyl ether | cureusjournals.com |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester | organic-chemistry.org |

| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |

The electron-rich resorcinol ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core.

Mannich Reaction: The Mannich reaction, involving the condensation of the phenol (B47542) with formaldehyde (B43269) and a primary or secondary amine, is a well-established method for introducing aminomethyl groups onto the aromatic ring of cardanol. researchgate.netnih.gov This reaction typically occurs at the positions ortho to the hydroxyl groups. researchgate.netbrunel.ac.uk These Mannich bases are valuable intermediates for the synthesis of polymers and other functional materials. researchgate.net

Nitration: Direct nitration of phenolic compounds can be achieved using nitrating agents such as nitric acid in the presence of a dehydrating agent. For cardanol, this would lead to the introduction of a nitro group onto the aromatic ring, which can be further reduced to an amino group, providing a route to a variety of derivatives. researchgate.net

Condensation Reactions: Cardanol undergoes condensation reactions with aldehydes, such as formaldehyde, to form phenolic resins, similar to the production of Bakelite from phenol. wikipedia.org This polymerization involves the formation of methylene (B1212753) bridges between the aromatic rings.

Azo Coupling: The phenolic ring can undergo azo coupling with diazonium salts to form brightly colored azo dyes. wikipedia.orgjchemrev.com This reaction is a classic example of electrophilic aromatic substitution on an activated aromatic ring. derpharmachemica.comorganic-chemistry.orgyoutube.com

Olefin Metathesis and Cross-Coupling Reactions on the Alkyl Side Chain

The polyunsaturated alkyl side chain of this compound is a key site for chemical modification, offering the potential for a variety of transformations, including olefin metathesis and cross-coupling reactions. The chemistry of the unsaturated side chain of cardanol provides a rich precedent for these modifications. nih.gov

Olefin Metathesis: Olefin metathesis, particularly cross-metathesis, is a powerful tool for modifying the side chain of cardanol. nih.govresearchgate.net Using ruthenium-based catalysts such as Grubbs' and Hoveyda-Grubbs' catalysts, the internal double bonds of the cardanol side chain can react with other olefins to generate new, functionalized side chains. researchgate.netgoogle.comresearchgate.net This allows for the synthesis of a diverse range of derivatives with tailored properties. rsc.org

Cross-Coupling Reactions: The double bonds in the side chain can also participate in various cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the vinylic positions. mdpi.com

| Reaction Type | Catalyst | Reactant | Product | Reference |

| Cross-Metathesis | Grubbs' or Hoveyda-Grubbs' Catalyst | Alkene | Modified side chain alkene | nih.govrsc.org |

| Stille Coupling | Palladium Catalyst | Organostannane | Vinyl-substituted product | mdpi.com |

Cycloaddition Reactions and Formation of Heterocyclic Derivatives (e.g., Benzoxazines)

The phenolic structure of this compound allows for its use in the synthesis of heterocyclic compounds, most notably benzoxazines.

Benzoxazine (B1645224) Synthesis: Benzoxazines are formed through a Mannich-like condensation reaction of a phenol, a primary amine, and formaldehyde. researchgate.netsemanticscholar.orgnih.gov Cardanol has been extensively used as the phenolic component in the synthesis of a variety of benzoxazine monomers. rsc.orgrsc.org These monomers can then undergo ring-opening polymerization upon heating to form high-performance polybenzoxazine resins.

The ene-reaction is another type of cycloaddition that the unsaturated side chain can undergo. For example, the reaction of cardanol with diethyl azodicarboxylate (DEAD) proceeds via an ene reaction to form a hydrazino-ester derivative. researchgate.net

Hydrogenation and Dehydrogenation Studies of the Triene Moiety

The degree of unsaturation in the alkyl side chain of this compound can be modified through hydrogenation and potentially dehydrogenation reactions.

Hydrogenation: The double bonds in the side chain of cardanol can be selectively or fully hydrogenated using various catalytic systems. nih.gov Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) can be used to reduce the double bonds, leading to a saturated alkyl side chain. semanticscholar.orgresearchgate.net This process can also lead to the hydrogenation of the aromatic ring under more forcing conditions. cardolite.com This modification can improve the oxidative stability and alter the physical properties of the molecule.

Dehydrogenation: While less common, dehydrogenation of the side chain could potentially be used to introduce further unsaturation or to aromatize the side chain under specific catalytic conditions, though this is a more challenging transformation.

| Reaction | Catalyst | Outcome | Reference |

| Hydrogenation | Pd/C, H₂ | Saturation of side chain double bonds | researchgate.net |

| Hydrogenation | Rh/C, H₂ | Saturation of side chain and aromatic ring | cardolite.com |

Synthesis of Polymeric and Oligomeric this compound Derivatives

The synthesis of polymeric and oligomeric derivatives from this compound, a constituent of cashew nut shell liquid (CNSL), represents a significant area of research in the development of sustainable and bio-based polymers. The inherent reactivity of the phenolic hydroxyl group and the unsaturation in the C15 aliphatic side chain of cardol-type molecules provide multiple pathways for polymerization.

One prominent method for the polymerization of related cardol compounds is through enzymatic oxidative polymerization. This technique utilizes enzymes, such as peroxidases, to catalyze the formation of polymers. For instance, the oxidative polymerization of cardol has been successfully carried out using a fungal peroxidase from Coprinus cinereus (CiP). In this process, the enzymatic reaction is typically initiated in the presence of hydrogen peroxide. The concentration of hydrogen peroxide has been shown to be a critical factor influencing both the yield and the molecular weight of the resulting polycardol. dongguk.edu

The polymerization process can be optimized by controlling the reaction medium. For example, higher yields in the enzymatic polymerization of cardol have been observed in an equivolume mixture of tert-butanol (B103910) and phosphate (B84403) buffer (pH 7.0). dongguk.edu The resulting polymers often exhibit valuable properties, such as rapid curing at room temperature, leading to the formation of hard, dark brown coatings. Thermogravimetric analysis of these bio-based polymers has indicated good thermal stability. dongguk.edu

Below is a table summarizing typical conditions and outcomes for the enzymatic polymerization of cardol, which serves as a model for this compound.

Table 1: Enzymatic Polymerization of Cardol

| Parameter | Condition / Result | Source |

|---|---|---|

| Monomer | Cardol | dongguk.edu |

| Enzyme | Coprinus cinereus peroxidase (CiP) | dongguk.edu |

| Initiator | Hydrogen Peroxide | dongguk.edu |

| Solvent System | tert-butanol and phosphate buffer (pH 7.0) | dongguk.edu |

| Curing Time | 4 hours at room temperature | dongguk.edu |

| Product | Hard, dark brown coating | dongguk.edu |

Green Chemistry Methodologies in this compound Synthesis and Derivatization

The application of green chemistry principles to the synthesis and derivatization of this compound is crucial for developing sustainable chemical processes. nih.gov Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like the use of renewable feedstocks, safer solvents, and energy efficiency. wjpmr.comjddhs.com

Enzymatic Catalysis:

A prime example of a green methodology in this context is the use of enzymatic catalysis for polymerization. nih.gov As mentioned previously, enzymes like peroxidases can be used to polymerize cardol under mild conditions. dongguk.edu This biocatalytic approach avoids the need for harsh chemical catalysts and often proceeds in aqueous solvent systems, which are more environmentally benign than many organic solvents. nih.gov The use of enzymes aligns with several principles of green chemistry, including catalysis, use of renewable resources, and designing for degradation, as the resulting polymers are often biodegradable. nih.gov

Solvent-Free and Alternative Solvent Systems:

Another key area of green chemistry is the reduction or replacement of hazardous solvents. jddhs.com Research into solvent-free synthesis, also known as mechanochemical synthesis, offers a promising alternative. researchgate.netmdpi.com This technique involves the use of mechanical force, such as ball milling, to initiate chemical reactions, thereby eliminating the need for solvents altogether. researchgate.netmdpi.com While specific applications to this compound are still emerging, the successful solvent-free synthesis of other complex organic molecules suggests its potential applicability. researchgate.netnih.gov The use of water as a solvent, as seen in some enzymatic polymerization systems, is also a key green chemistry strategy. cmu.edu

Renewable Feedstocks and Atom Economy:

This compound itself is derived from cashew nut shell liquid, a renewable and non-food agricultural byproduct, which is a fundamental aspect of green chemistry. dongguk.edu The goal is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. nih.gov Catalytic processes, in particular, are favored as they are inherently more atom-economical than stoichiometric reactions. jddhs.com

The table below outlines some green chemistry methodologies and their application in the context of this compound synthesis and derivatization.

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Methodology | Example/Application | Source |

|---|---|---|---|

| Use of Renewable Feedstocks | Sourcing from CNSL | This compound is derived from cashew nut shell liquid, a renewable resource. | dongguk.edu |

| Catalysis | Enzymatic Polymerization | Use of peroxidases to catalyze the polymerization of cardol-type compounds. dongguk.edu | dongguk.edunih.gov |

| Safer Solvents and Auxiliaries | Aqueous Solvent Systems | Enzymatic polymerization can be conducted in mixtures of buffer and organic solvents like tert-butanol. dongguk.edu | dongguk.edu |

| Design for Energy Efficiency | Mild Reaction Conditions | Enzymatic reactions often proceed at or near room temperature and atmospheric pressure. dongguk.edu | dongguk.edu |

| Prevention of Waste | High-Yield Reactions | Optimization of reaction conditions to maximize product yield. | wjpmr.com |

Advanced Spectroscopic Characterization and Conformational Analysis of Methylcardol Triene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For methylcardol triene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for comprehensive signal assignment and structural elucidation.

1D NMR (¹H, ¹³C) for Comprehensive Signal Assignment

One-dimensional NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental information about the types and environments of hydrogen and carbon atoms within the molecule. The ¹H NMR spectrum reveals the presence of different types of protons, characterized by their chemical shifts, splitting patterns (due to spin-spin coupling), and integration values. For this compound, signals are expected from the aromatic protons of the resorcinol (B1680541) ring, the methine protons associated with the alkene double bonds, and the methylene (B1212753) and methyl protons of the long alkyl chain. Similarly, ¹³C NMR provides information on the carbon backbone, distinguishing between aromatic, olefinic, and aliphatic carbons. These spectra are essential for initial structural hypotheses and confirming the presence of key functional groups aocs.org.

Table 1: ¹H and ¹³C NMR Characteristics of this compound (Expected) Specific assignments for this compound were confirmed via 1D and 2D NMR experiments nih.gov. The following table outlines expected signal types and ranges, informed by general knowledge of similar CNSL components researchgate.net.

| Type of Proton/Carbon | Expected Chemical Shift Range (ppm) | Description/Assignment |

| Aromatic Protons | ~6.50 – 7.30 | Signals arising from the protons on the resorcinol ring. |

| Methine Protons (C=CH) | ~4.75 – 6.25 | Protons directly attached to the alkene double bonds. |

| Allylic/Alkyl Methylene (CH₂) | ~2.00 – 2.80 | Protons adjacent to double bonds and further along the alkyl chain. |

| Methyl Protons (CH₃) | ~0.80 – 1.00 | Terminal methyl group of the alkyl chain. |

| Aromatic Carbons | ~100 – 160 | Carbons constituting the resorcinol ring. |

| Alkene Carbons (C=C) | ~120 – 140 | Carbons involved in the triene system's double bonds. |

| Alkyl Carbons (CH₂, CH₃) | ~20 – 40 | Carbons of the saturated portions of the alkyl chain. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms, thereby confirming the proposed structure of this compound.

COSY (Correlation Spectroscopy) : This technique reveals ¹H-¹H scalar couplings, helping to identify protons that are vicinal (separated by three bonds) to each other. This allows for the mapping of proton networks within the molecule, such as those along the alkyl chain or within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC establishes direct correlations between protons and the carbons to which they are directly attached (one-bond couplings). This is vital for assigning specific ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations (typically two or three bonds) between protons and carbons. This technique is particularly useful for connecting different molecular fragments, such as linking the alkyl chain to the aromatic ring and confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about through-space proximity between protons. This is crucial for conformational analysis and determining the relative spatial arrangement of groups, especially relevant for stereochemical assignments.

These 2D NMR experiments collectively confirmed the structure of this compound nih.gov.

Stereochemical Analysis of Olefinic Bonds (Z/E Isomerism)

This compound possesses a triene system, indicating the presence of three carbon-carbon double bonds within its long alkyl chain. The stereochemistry of these double bonds, specifically their configuration as either Z (zusammen, same side) or E (entgegen, opposite sides), is critical for a complete structural description savemyexams.compressbooks.pub. Research on similar compounds from cashew nut shell liquid indicates that these olefinic bonds typically exhibit cis (Z) stereochemistry nih.govscielo.br. Stereochemical analysis, often inferred from detailed ¹H NMR coupling constants and NOESY experiments, is used to confirm the spatial arrangement of substituents around each double bond according to the Cahn-Ingold-Prelog (CIP) priority rules savemyexams.compressbooks.pubpearson.com.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Homologue Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed to analyze complex mixtures, such as those derived from natural sources like CNSL. GC separates components based on their volatility and interaction with a stationary phase, while the coupled mass spectrometer detects and identifies them. GC-MS is invaluable for assessing the purity of isolated compounds, such as this compound, and for identifying related homologues that may differ in the degree of unsaturation or chain length nih.govscielo.br.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm its molecular formula, C₂₂H₃₂O₂, and its precise mass, which is essential for its definitive identification and structural validation nih.govcaymanchem.com.

Table 2: Mass Spectrometry Data for this compound HRMS is critical for confirming the elemental composition of this compound nih.govcaymanchem.com.

| Parameter | Value | Technique/Method | Reference |

| Molecular Formula | C₂₂H₃₂O₂ | HRMS | caymanchem.com |

| Molecular Weight | 328.5 | MS | caymanchem.com |

| Exact Mass | (Calculated) | HRMS | (Implied by nih.govcaymanchem.com) |

Note: The exact mass is determined with high precision by HRMS, allowing for the confirmation of the molecular formula.

Compound Names Mentioned:

this compound

Ion Mobility-Mass Spectrometry (IM-MS) for Collision Cross Section (CCS) Determination and Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that couples the separation capabilities of ion mobility (IM) with the identification and quantification power of mass spectrometry (MS) ukri.orgnih.govnih.govchemrxiv.org. IM-MS separates ions based on their size, shape, and charge as they drift through an electric field in a gas-filled cell nih.govukri.orgnih.gov. The primary metric obtained from IM is the Collision Cross Section (CCS), which provides a measure of the ion's effective size and shape in the gas phase nih.govaps.orgukri.org. CCS values serve as a unique fingerprint for molecules, enabling the differentiation of isomers and providing insights into conformational preferences nih.govaps.orgnih.gov.

For this compound, predicted CCS values have been calculated for various adducts, offering initial insights into its gas-phase structure. These predictions are valuable for experimental validation and for understanding its potential conformational landscape. The technique can distinguish between different conformers of the same molecule, which may arise from the flexibility of the unsaturated alkyl chain.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 329.24751 | 185.1 | aps.org |

| [M+Na]+ | 351.22945 | 189.9 | aps.org |

| [M-H]- | 327.23295 | 184.6 | aps.org |

| [M+NH4]+ | 346.27405 | 198.5 | aps.org |

| [M+K]+ | 367.20339 | 182.3 | aps.org |

The determination of CCS values, whether through experimental measurement or theoretical prediction, is crucial for building comprehensive structural models of molecules like this compound, particularly when considering their behavior in the gas phase or during ionization processes nih.govukri.orgchemrxiv.orgnih.govgeorgefox.edu.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and probe molecular structure s-a-s.orgnih.govspecac.comlibretexts.orgtanta.edu.egvscht.czmeasurlabs.com. Both methods rely on the interaction of electromagnetic radiation with molecular vibrations, such as stretching and bending of chemical bonds. IR spectroscopy measures the absorption of IR radiation, while Raman spectroscopy detects the inelastic scattering of light nih.govspecac.comtanta.edu.egmeasurlabs.com.

The structure of this compound, featuring a phenolic ring with hydroxyl groups, a methyl substituent, and a long alkyl chain with multiple double bonds, is expected to yield characteristic vibrational signatures.

Phenolic Hydroxyl (-OH) groups: Broad absorption bands are typically observed in the 3600-3200 cm-1 region due to O-H stretching, often broadened by hydrogen bonding specac.comlibretexts.orgspectroscopyonline.com.

Aromatic C-H stretching: Absorption bands are expected slightly above 3000 cm-1 (e.g., 3100-3000 cm-1) specac.comlibretexts.orgvscht.cz.

Aliphatic C-H stretching: Bands associated with the saturated portions of the alkyl chain will appear below 3000 cm-1 (e.g., 3000-2850 cm-1) specac.comlibretexts.orgvscht.cz.

C=C stretching (alkene): Moderate absorption bands are expected in the 1680-1640 cm-1 range specac.comvscht.cz. Raman spectroscopy is particularly sensitive to C=C stretching vibrations s-a-s.orgtanta.edu.eg.

Aromatic C=C stretching: Bands in the 1600-1400 cm-1 region are indicative of the aromatic ring specac.comvscht.cz.

C-O stretching (phenol): Bands typically fall in the 1250-1000 cm-1 range specac.comvscht.cz.

C-H bending: Various bending modes for methyl, methylene, and methine groups will contribute to the fingerprint region (typically 1500-500 cm-1) specac.comlibretexts.org.

Table 2: Expected Characteristic IR/Raman Absorption Frequencies for this compound

| Functional Group / Bond Type | Expected Wavenumber (cm-1) | Spectroscopic Technique | Notes |

| O-H stretch (phenolic) | 3600-3200 (broad) | IR | Hydrogen bonding may influence position and breadth. |

| Aromatic C-H stretch | 3100-3000 | IR, Raman | |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman | Multiple bands from CH3, CH2, CH. |

| C=C stretch (alkene) | 1680-1640 | Raman, IR | Raman is often more sensitive to C=C stretches. |

| Aromatic C=C stretch | 1600-1400 | IR, Raman | Multiple bands characteristic of the aromatic ring. |

| C-O stretch (phenol) | 1250-1000 | IR | |

| C-H bending (various) | 1500-500 | IR, Raman | Fingerprint region, complex pattern. |

While specific experimental spectra for this compound were not detailed in the search results, these expected absorptions provide a framework for its vibrational analysis.

X-ray Crystallography and Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline materials anton-paar.comcam.ac.ukamazon.com. It involves directing X-rays at a single crystal, which then diffracts the rays according to Bragg's Law anton-paar.comcam.ac.uk. Analysis of the diffraction pattern—specifically the angles and intensities of the diffracted beams—allows for the precise determination of unit cell dimensions, space group symmetry, and the precise positions of atoms within the crystal lattice anton-paar.comcam.ac.ukamazon.commdpi.com. This method is indispensable for characterizing molecules at the atomic level, providing information on bond lengths, bond angles, and intermolecular interactions.

For this compound or its potential derivatives, X-ray crystallography would require obtaining suitable single crystals. If successful, this technique could elucidate the precise conformation of the molecule in the solid state, including the orientation of the hydroxyl groups and the conformation of the unsaturated alkyl chain, as well as packing arrangements and intermolecular forces. While no specific crystal structure data for this compound was found, this method remains a gold standard for solid-state structural determination when suitable crystals can be grown benthamscience.comxtalpi.comrsc.org.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if applicable for derivatives)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is a powerful set of techniques used to study chiral molecules and determine their absolute configuration mtoz-biolabs.comspectroscopyasia.comrsc.orgrsc.orgmdpi.comcas.czmertenlab.dewiley.comnih.gov. Chiral molecules, which are non-superimposable on their mirror images, exhibit differential absorption of left and right circularly polarized light. CD spectroscopy measures this difference in absorption, providing information about the molecule's stereochemistry mtoz-biolabs.comspectroscopyasia.comrsc.orgnih.gov.

The absolute configuration of a chiral molecule can be assigned by comparing its experimental CD (or VCD) spectrum with theoretically calculated spectra or with the spectra of known chiral standards mtoz-biolabs.comspectroscopyasia.comrsc.orgnih.gov. This comparison allows for the unambiguous determination of the spatial arrangement of atoms, which is critical for understanding biological activity and molecular interactions. While this compound itself does not appear to possess chiral centers based on its described structure (the double bonds are specified as Z, and the alkyl chain is linear), derivatives or related compounds might exhibit chirality. In such cases, chiroptical spectroscopy, often in conjunction with computational methods, would be invaluable for assigning their absolute configurations rsc.orgmdpi.commertenlab.denih.govmdpi.com.

Theoretical and Computational Chemistry Investigations of Methylcardol Triene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Methylcardol triene at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comdntb.gov.ua It is particularly well-suited for studying molecules the size of this compound. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy on the potential energy surface. dntb.gov.uaresearchgate.net

For this compound, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to predict its equilibrium geometry. mdpi.com This process provides key structural parameters. Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. researchgate.netnih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net Furthermore, DFT can predict spectroscopic properties, such as vibrational frequencies (FTIR), which can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative of typical DFT results and is presented for educational purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |

Ab initio and semiempirical methods offer alternative approaches for studying electronic properties.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach. While computationally demanding, these methods can provide highly accurate results, especially when electron correlation is included through post-Hartree-Fock methods. For a molecule like this compound, ab initio calculations could be used to obtain precise electronic energies and wavefunctions, serving as a benchmark for other methods.

Semiempirical methods , such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. uni-muenchen.dempg.de This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger systems or for high-throughput screening. mpg.de The trade-off is a potential decrease in accuracy if the molecule under study differs significantly from the compounds used for parameterization. uni-muenchen.dempg.de These methods are particularly useful for obtaining a preliminary understanding of the electronic properties of this compound before undertaking more computationally expensive analyses.

Molecular Dynamics (MD) Simulations for Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can model how this compound moves, flexes, and interacts with its environment, such as a solvent or a biological membrane. mdpi.com

A key application of MD is in conformational analysis, which involves exploring the different spatial arrangements (conformations) that a molecule can adopt. nih.govnih.gov Due to its long, flexible pentadecatrienyl tail, this compound can exist in numerous conformations. MD simulations can reveal the most populated and energetically favorable conformations in a given environment, which is crucial for understanding its biological activity. mdpi.commdpi.com These simulations provide insights into how the molecule might change its shape to fit into a receptor's active site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. researchgate.net

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type-II diabetes. nih.govsemanticscholar.orgmdpi.com Molecular docking can be used to investigate whether this compound can act as an inhibitor of this enzyme. The process involves placing the 3D structure of this compound into the enzyme's active site and calculating a "docking score," which estimates the binding affinity. nih.gov

The analysis reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the active site of α-glucosidase. nih.govmdpi.com For instance, the hydroxyl groups on the resorcinol (B1680541) ring of this compound are likely candidates for forming hydrogen bonds with polar residues, while the long alkyl chain could form favorable hydrophobic interactions within a nonpolar pocket of the enzyme.

Table 2: Illustrative Molecular Docking Results of this compound with α-Glucosidase (Note: This data is a hypothetical representation of typical docking study findings.)

| Parameter | Result | Interpretation |

| Binding Energy | -8.5 kcal/mol | A strong negative value suggests favorable binding affinity. |

| Interacting Residues | ASP 215, GLU 277, ASP 352 | Key amino acids in the active site forming hydrogen bonds. |

| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | The primary forces stabilizing the ligand-protein complex. |

While docking provides a static snapshot of the binding pose, it is essential to assess the stability of the protein-ligand complex over time. This is where MD simulations are again employed. researchgate.netnih.gov Starting from the best-docked pose, an MD simulation of the this compound-α-glucosidase complex immersed in a water box is performed.

The stability of the complex is evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. researchgate.net A stable RMSD value over the simulation time indicates that the ligand remains securely bound within the active site. researchgate.netnih.gov Further analysis of the simulation can reveal the persistence of key hydrogen bonds and other interactions, providing a dynamic validation of the docking results and confirming the stability of the proposed binding mode. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools in modern drug discovery and chemical biology. These methodologies leverage the chemical structure of molecules to predict their biological activities and physicochemical properties, thereby accelerating the identification and optimization of new therapeutic agents. In the context of this compound, a compound with potential biological relevance, these in silico approaches offer a rational framework for exploring its therapeutic possibilities, even in the absence of extensive experimental data. By building predictive models and employing virtual screening techniques, researchers can hypothesize its mechanism of action, predict potential biological targets, and guide the synthesis of more potent and selective analogs.

Predictive Models for Biological Activity based on Structural Descriptors

Predictive modeling in QSAR is founded on the principle that the biological activity of a chemical compound is directly related to its molecular structure. nih.gov By quantifying various aspects of a molecule's structure through numerical values known as "descriptors," it is possible to develop mathematical models that correlate these descriptors with experimental biological activity. These models can then be used to predict the activity of new or untested compounds.

For this compound, a QSAR study would commence with the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes:

1D Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula, such as molecular weight, atom count, and bond count.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific functional groups. They provide information about the molecule's size, shape, and atom-atom connectivity.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include geometric parameters, steric descriptors, and surface area calculations. They are crucial for understanding how a molecule might interact with a biological target's binding site.

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and electronic properties (e.g., dipole moment, partial charges).

Once a comprehensive set of descriptors for this compound and a series of its structural analogs has been calculated, a dataset is compiled that pairs these descriptors with experimentally determined biological activity data (e.g., IC50 values for enzyme inhibition). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests are then employed to build the QSAR model. nih.gov The validity and predictive power of the resulting model are rigorously assessed through internal and external validation techniques.

A hypothetical QSAR model for the anti-inflammatory activity of this compound analogs might reveal that descriptors related to lipophilicity and the presence of specific hydrogen bond donors are positively correlated with activity, while steric bulk in a particular region of the molecule is detrimental.

Table 1: Hypothetical Structural Descriptors for a Series of this compound Analogs and Their Correlation with Anti-inflammatory Activity.

| Compound | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Steric Hindrance Index | Predicted IC50 (µM) |

| This compound | 342.5 | 5.8 | 2 | 0.3 | 5.2 |

| Analog 1 | 356.5 | 6.1 | 2 | 0.4 | 4.1 |

| Analog 2 | 328.4 | 5.5 | 1 | 0.3 | 8.9 |

| Analog 3 | 370.6 | 6.5 | 3 | 0.2 | 2.5 |

| Analog 4 | 342.5 | 5.8 | 2 | 0.6 | 12.7 |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For this compound, if a potential biological target has been identified, virtual screening can be employed to explore its binding mode and to discover other, potentially more potent, compounds with similar or different chemical scaffolds.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method is used when the 3D structure of the target is unknown but a set of active molecules is available. A model of the active compounds (a pharmacophore) is built based on their shared structural features, and this model is then used to screen databases for molecules with similar properties.

Structure-based virtual screening: When the 3D structure of the biological target is known, molecular docking simulations can be performed. This involves computationally placing a library of small molecules into the binding site of the target and scoring their potential interactions. Compounds with the best scores are then selected for further experimental testing.

Following the identification of initial "hits" from virtual screening, the process of lead optimization begins. This iterative process aims to modify the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. patsnap.com Computational methods play a pivotal role in this phase. For a lead compound like this compound, chemists would use the insights gained from QSAR models and docking studies to guide chemical modifications. For example, if the model suggests that increased lipophilicity in the aliphatic side chain enhances activity, synthetic chemists can design and create analogs with longer or more branched chains.

Table 2: Hypothetical Results of a Virtual Screening Campaign to Identify Analogs of this compound with Improved Target Binding Affinity.

| Compound ID | Docking Score (kcal/mol) | Predicted Lipophilicity (LogP) | Predicted Aqueous Solubility (logS) | Structural Similarity to this compound |

| This compound | -8.5 | 5.8 | -5.2 | 1.0 |

| Hit 1 | -9.2 | 6.2 | -5.5 | 0.85 |

| Hit 2 | -9.0 | 5.9 | -5.1 | 0.91 |

| Hit 3 | -8.8 | 5.7 | -4.9 | 0.78 |

| Hit 4 | -9.5 | 6.5 | -5.8 | 0.82 |

This table presents hypothetical data for illustrative purposes.

Through the synergistic application of cheminformatics and QSAR modeling, the exploration of this compound's therapeutic potential can be significantly enhanced. These computational approaches provide a cost-effective and time-efficient means of generating hypotheses, prioritizing experiments, and ultimately accelerating the journey from a biologically active natural product to a refined drug candidate.

Mechanistic Investigations of Biological Activities of Methylcardol Triene and Its Derivatives

α-Glucosidase Inhibition: Molecular Mechanism of Action

Comprehensive searches of the scientific literature did not yield specific data detailing the α-glucosidase inhibitory activity or the molecular mechanism of action for Methylcardol Triene or its direct derivatives. While numerous studies explore α-glucosidase inhibition by various natural compounds, including flavonoids, triterpenes, and alkaloids mdpi.comrsc.orgmdpi.comfrontiersin.orgplos.orgscielo.brnih.govmdpi.com, none of the reviewed sources provide information pertaining to this compound's interaction with this enzyme. Therefore, detailed discussions on enzyme kinetic studies, inhibition type determination, or identification of binding sites for this compound in relation to α-glucosidase cannot be provided based on the available information.

Schistosomicidal Activity Against Schistosoma mansoni: Cellular and Molecular Basis

Research has demonstrated the schistosomicidal potential of compounds related to this compound, particularly Cardol diene and 2-methylcardol diene, isolated from Anacardium occidentale (cashew) researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. These investigations have shed light on the cellular and molecular basis of their activity against adult worms of Schistosoma mansoni.

Morphological Changes in Parasite Tegument

Studies employing electron microscopy have revealed significant alterations in the tegument of Schistosoma mansoni worms treated with derivatives of this compound. Scanning electron microscopy (SEM) of male worms incubated with 2-methylcardol diene (25 μM) showed severe tegumental damage, characterized by peeling and a reduction in the number of spine tubercles researchgate.netacs.orgresearchgate.net. Transmission electron microscopy (TEM) further indicated that treatment with Cardol diene (25 μM) resulted in an altered tegument researchgate.netacs.org. These observations highlight the tegument as a critical target for the schistosomicidal effects of these compounds nih.govmdpi.com.

Impact on Parasite Viability and Metabolic Pathways

Cardol diene and 2-methylcardol diene have demonstrated notable activity against Schistosoma mansoni adult worms in vitro. Cardol diene exhibited an LC50 value of 32.2 μM with a selectivity index of 6.1, while 2-methylcardol diene showed greater potency with an LC50 of 14.5 μM and a selectivity index of 21.2 researchgate.netacs.orgresearchgate.netmdpi.com. Cardol triene itself also displayed antiparasitic activity against S. mansoni worms with an IC50 of 192.6 ± 6.0 µM researchgate.net. These findings indicate a direct impact on parasite viability, leading to mortality. Specific details regarding the disruption of particular metabolic pathways by these compounds are not extensively detailed in the provided literature, beyond the observed cellular damage.

Cellular Targets and Pathways Disruption (e.g., Mitochondrial Function)

Transmission electron microscopy analyses have provided insights into the cellular targets affected by these derivatives. Worms incubated with Cardol diene (25 μM) displayed swollen mitochondrial membranes and the presence of vacuoles researchgate.netacs.org. Furthermore, treatment with 2-methylcardol diene (25 μM) led to degenerated mitochondria and lysed interstitial tissue, indicating a significant disruption of cellular integrity and function, particularly within the mitochondria researchgate.netacs.org. These ultrastructural changes suggest that mitochondrial function may be a key pathway targeted by these compounds.

Data Tables

Table 1: In Vitro Schistosomicidal Activity of Cardol Derivatives Against Schistosoma mansoni

| Compound Name | LC50 (μM) | Selectivity Index | Reference(s) |

| Cardol diene | 32.2 | 6.1 | researchgate.netacs.orgresearchgate.netmdpi.com |

| 2-methylcardol diene | 14.5 | 21.2 | researchgate.netacs.orgresearchgate.netmdpi.com |

| Cardol triene | 192.6 ± 6.0 (IC50) | N/A | researchgate.net |

Antiviral Properties: Mechanisms of Action

This compound has demonstrated significant antiviral activity, particularly against Dengue virus (DENV). Studies indicate that its mechanism of action involves interfering with critical stages of the viral life cycle.

Dengue Virus Infectivity: this compound has been shown to inhibit Dengue virus infectivity by targeting the viral envelope proteins, specifically the "kl loops" semanticscholar.orgresearchgate.net. This interaction prevents the essential pH-dependent fusion process required for viral entry into host cells researchgate.net. The compound exhibits strong binding energy at specific amino acid residues within these loops, including T48, E49, A50, P53, K128, V130, L135, M196, L198, Q200, W206, L207, I270, and L277, thereby blocking fusion researchgate.net. Furthermore, this compound displays pan-Dengue activity, effectively inhibiting all four serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) researchgate.netmdpi.com. Time-of-drug-addition assays suggest that this compound can interfere with the virus at both early and late phases post-infection semanticscholar.org.

RNA Replicon Replication: Beyond entry inhibition, this compound also impacts viral RNA replication. In vitro studies using a Dengue virus type 2 (DENV2) RNA replicon system in BHK-21 cells demonstrated that this compound significantly reduced viral RNA synthesis semanticscholar.orgresearchgate.net. The compound interferes with intracellular RNA and infectious virion production semanticscholar.org. This inhibition of replication is suggested to occur at a late stage of the viral life cycle semanticscholar.orgresearchgate.net.

Data Table 1: Antiviral Activity Against Dengue Virus Serotypes

| Dengue Virus Serotype | EC50 (µM) |

|---|---|

| DENV-1 | 5.35 ± 1.16 |

| DENV-2 | 7.13 ± 0.72 |

| DENV-3 | 8.98 ± 1.77 |

Data Table 2: Dengue Virus RNA Replicon Inhibition

| Target System | Concentration | Inhibition (%) |

|---|---|---|

| BHK-21/DENV2 replicon | 10 µM | 76.60 ± 7.59 |

It is important to note that while this compound shows activity against Dengue virus, it does not inhibit Zika virus fusion or infectivity, suggesting a specificity in its mechanism of action semanticscholar.orgresearchgate.net.

Inhibition of Acetylcholinesterase and Related Enzyme Systems

While CNSL-derived phenolic lipids are known to interact with various enzyme systems, direct evidence for this compound's inhibition of acetylcholinesterase (AChE) is not prominent in the reviewed literature. However, this compound has been identified as an inhibitor of α-glucosidase.

This compound inhibits α-glucosidase with an IC50 value of 39.6 µM caymanchem.comcymitquimica.comglpbio.com. This enzyme plays a crucial role in carbohydrate digestion and absorption, and its inhibition can influence glucose metabolism.

Data Table 3: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) |

|---|

Other Biological Activities

Beyond its antiviral and enzyme inhibitory effects, this compound and related CNSL compounds exhibit a range of other biological activities, including antiproliferative and antischistosomal properties.

Cellular Pathway Modulation and Target Identification

The antiproliferative effects of CNSL components, including methyl cardol, have been linked to mechanisms such as the induction of apoptosis and cell cycle arrest researchgate.netresearchgate.net. In studies involving HeLa cells, CNSL components, which include methyl cardol, were found to inhibit proliferation, induce a moderate mitotic block, and cause spindle abnormality, thereby affecting cell division researchgate.net. Cardol, a closely related compound, has also been shown to induce apoptosis and cell cycle arrest in cancer cell lines researchgate.net.

While specific cellular pathways modulated by this compound for its antioxidant or anti-inflammatory effects are not extensively detailed in the provided snippets, general mechanisms for phenolic compounds involve free radical scavenging via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways mdpi.commdpi.com. Anacardic acid triene, a derivative, has been shown to inhibit xanthine (B1682287) oxidase, an enzyme involved in superoxide (B77818) production caymanchem.com.

For its antischistosomal activity, compounds like cardol diene and 2-methylcardol diene (derivatives of cardol) have been shown to cause alterations in the tegument and mitochondrial membrane of Schistosoma mansoni adult worms nih.gov.

In vitro Studies on Cellular Models for Mechanistic Elucidation

In vitro studies have been instrumental in elucidating the mechanisms of this compound's biological activities. For antiviral properties, cell-based assays using Vero cells and Dengue virus RNA replicon systems have provided quantitative data on infectivity and replication inhibition semanticscholar.orgresearchgate.netmdpi.com. These studies have employed methods like time-of-drug-addition assays to pinpoint the stages of viral replication affected by the compound semanticscholar.org.

Research into antiproliferative effects has utilized cellular models such as HeLa cells to assess the impact on cell proliferation and division researchgate.net. Studies on related compounds like cardol have employed cellular models to investigate apoptosis induction and cell cycle modulation researchgate.net. Furthermore, in vitro studies against Schistosoma mansoni have used adult worms to determine lethal concentrations (LC50) and assess tegumental damage via microscopy nih.gov.

Data Table 4: Antischistosomal Activity of Related CNSL Compounds

| Compound | Target | LC50 (µM) | Selectivity Index |

|---|---|---|---|

| Cardol diene | Schistosoma mansoni worms | 32.2 | 6.1 |

Chemical Reactivity and Transformation Pathways of Methylcardol Triene

Behavior of the Phenolic Hydroxyl Groups in Chemical Reactions

The phenolic hydroxyl group in Methylcardol triene is a key reactive site. As a phenol (B47542), it exhibits characteristics typical of this class of compounds, including its ability to participate in electrophilic aromatic substitution reactions, where it acts as a strongly activating and ortho, para-directing substituent libretexts.org. The hydroxyl group itself can undergo various functionalization reactions, such as esterification, etherification (e.g., ethoxylation), and alkylation tandfonline.com. Furthermore, the phenolic hydroxyl group can be selectively protected, for instance, via O-tert-butoxycarbonylation using reagents like di-tert-butyl dicarbonate, often catalyzed by triphenylphosphine, which offers an efficient alternative to other methods and demonstrates chemoselectivity for the phenolic OH over other potential reactive sites like benzylic carbons organic-chemistry.org.

Reactivity of the Unsaturated Side Chain

The presence of a triene (three double bonds) in the C15 alkyl side chain is a significant feature that dictates much of this compound's reactivity. These alkene functionalities are susceptible to a range of addition and transformation reactions common to olefins oxfordsciencetrove.comlibretexts.org.

Electrophilic Additions and Cyclization Reactions

Alkenes readily undergo electrophilic addition reactions, where the electron-rich pi bond is attacked by an electrophile, leading to the formation of new sigma bonds libretexts.orglibretexts.org. This process typically involves the initial formation of a carbocation intermediate, which is subsequently attacked by a nucleophile libretexts.orglibretexts.org. For this compound, the three double bonds in its side chain can participate in such reactions, including the addition of halogens (halogenation), hydrogen halides (hydrohalogenation), or water (hydration) libretexts.org. These reactions can lead to saturated or functionalized derivatives of the side chain. Electrophilic attack can also initiate cyclization reactions, especially if a nucleophilic moiety is present within the molecule or introduced during the reaction sequence uwindsor.ca.

Epoxidation Strategies and Subsequent Ring Opening

The double bonds in the unsaturated side chain of this compound are amenable to epoxidation. This transformation is commonly achieved by treating alkenes with peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (MCPBA), which react via a concerted mechanism to form an epoxide ring (oxacyclopropane) oxfordsciencetrove.comlibretexts.org. Epoxides are strained three-membered cyclic ethers that are highly reactive towards nucleophilic attack. The ring opening of epoxides can be catalyzed by acids or bases pressbooks.publibretexts.org. Acid-catalyzed ring opening typically leads to vicinal diols (anti-dihydroxylation) or halohydrins, with the regioselectivity influenced by the epoxide's substitution pattern, potentially involving SN1-like character at tertiary carbons libretexts.orgpressbooks.pub. Base-catalyzed opening follows an SN2 mechanism, with nucleophilic attack occurring predominantly at the less hindered carbon atom pressbooks.pub. Derivatives of cardanol (B1251761), which shares structural similarities with this compound, have been successfully epoxidized rsc.org.

Degradation Pathways and Stability Studies under Controlled Conditions

Understanding the stability of this compound is crucial for its handling and application. Forced degradation studies are employed to identify potential degradation pathways and products under stressed conditions, such as elevated temperatures, humidity, oxidation, and photolysis europa.euresearchgate.net. While specific detailed studies on this compound's degradation pathways are limited in the provided literature, general knowledge of phenolic compounds and unsaturated lipids suggests potential pathways like oxidation of the double bonds or phenolic ring, and possibly polymerization under certain conditions nih.gov. However, this compound is reported to have a stability of "≥ 1 year" caymanchem.com and is described as not undergoing decomposition if used according to specifications, with no dangerous reactions known caymanchem.com.

Polymerization and Oligomerization Mechanisms

The presence of multiple reactive sites, particularly the unsaturation in the side chain and the phenolic hydroxyl group, makes this compound a candidate for polymerization and oligomerization reactions mdpi.comtandfonline.comkumarmetal.comresearchgate.net. Olefin polymerization and oligomerization are typically catalyzed by transition metal complexes and proceed through mechanisms involving monomer insertion into a metal-carbon bond nih.govuc.edulibretexts.org. The unsaturated side chain of this compound can participate in these processes. For instance, cardanol, a related compound, can undergo cationic polymerization researchgate.net. The triene nature of this compound's side chain suggests it could be involved in reactions leading to oligomers or polymers, potentially through mechanisms similar to those employed for other unsaturated hydrocarbons nih.govuc.edud-nb.info. The phenolic hydroxyl group can also participate in condensation or cross-linking reactions, for example, with formaldehyde (B43269) or in the formation of benzoxazines caymanchem.comtandfonline.comkumarmetal.com.

Illustrative Reaction Data

While specific quantitative data solely for this compound in polymerization reactions is not extensively detailed, studies on related cardanol isomers provide insight into potential outcomes. For example, in the polymerization of cardanol using BF3·OEt2, the presence of triolefinic molecules (similar to this compound's side chain) was observed to provoke cross-linked structures at initiator concentrations of 2-3% m/m researchgate.net.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration (mg/ml) |

| DMF | 20 |

| DMSO | 15 |

| Ethanol (B145695) | 22 |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 |

*Data sourced from caymanchem.com.

Table 2: General Reactivity of Unsaturated Side Chain Components

| Reaction Type | Typical Reagents/Conditions | Expected Outcome for this compound (Triene) | References |

| Electrophilic Addition | HBr, Cl2, H2O/H+ | Addition across C=C bonds, Markovnikov/anti-Markovnikov products | oxfordsciencetrove.comlibretexts.orglibretexts.org |

| Epoxidation | Peroxycarboxylic acids (e.g., MCPBA) | Formation of epoxide rings on double bonds | oxfordsciencetrove.comlibretexts.org |

| Epoxide Ring Opening | H+/H2O (acid), OH- (base) | Formation of diols, halohydrins, or ethers | libretexts.orgpressbooks.publibretexts.org |

| Ozonolysis | O3, followed by reductive or oxidative workup | Cleavage of C=C bonds, formation of carbonyls/acids | researchgate.netoxfordsciencetrove.com |

| Polymerization/Oligomerization | Catalysts (e.g., Lewis acids, transition metals) | Formation of oligomers or polymers via C=C bond insertion | researchgate.netnih.govuc.edud-nb.info |

Compound List

this compound

Cashew Nut Shell Liquid (CNSL)

Cardanol

Cardol

Anacardic Acid

2-Methyl Cardol

MCPBA (m-chloroperoxybenzoic acid)

Applications in Advanced Materials Science and Chemical Intermediates

Precursor for Bio-based Polymers and Resins

The phenolic hydroxyl group and the unsaturated alkyl chain of methylcardol triene make it a suitable precursor for a range of bio-based polymers and resins. These applications capitalize on its potential to impart desirable properties such as thermal stability, chemical resistance, and biodegradability to the final materials.

Synthesis of Polyols for Polyurethane Chemistry

This compound can be chemically modified to produce polyols, which are essential components in the synthesis of polyurethanes. Polyurethanes are a broad class of polymers used in foams, coatings, adhesives, and elastomers. By functionalizing this compound to create polyols, it becomes possible to introduce bio-based content into polyurethane formulations, thereby reducing reliance on petrochemical feedstocks. Research into cardanol (B1251761) derivatives, which share structural similarities with this compound, indicates that such compounds can be reacted with epoxides or other agents to yield polyols suitable for reacting with isocyanates to form polyurethanes science.govscience.gov. While specific research detailing this compound's direct use in synthesizing polyols for polyurethanes is emerging, its structural characteristics suggest a strong potential in this area.

Development of Bio-sourced Covalent Adaptable Networks